Hydrazine, [1-(2-methylphenyl)ethyl]-
Description
Contextualization within the Field of Hydrazine (B178648) Chemistry
Hydrazine and its derivatives are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. researchgate.net Hydrazines are characterized by a nitrogen-nitrogen single bond and can be mono-, di-, tri-, or tetra-substituted. researchgate.net Hydrazine, [1-(2-methylphenyl)ethyl]- is a disubstituted hydrazine, specifically a 1,1-disubstituted or asymmetrical hydrazine, where one nitrogen atom is bonded to two carbon substituents—in this case, a 1-(2-methylphenyl)ethyl group.
The presence of both an alkyl and an aryl group on the same nitrogen atom imparts a unique combination of steric and electronic properties to the molecule. This asymmetry is crucial as it influences the reactivity and potential applications of the compound. As a chiral molecule, due to the stereocenter at the benzylic carbon, it holds particular promise in the field of asymmetric synthesis, where the development of new chiral ligands and auxiliaries is of paramount importance. acs.org The study of such chiral hydrazines is a significant area of research, as they are precursors to a wide array of enantiomerically pure compounds with potential biological activity. acs.org
Significance as a Foundational Building Block in Organic Synthesis
Substituted hydrazines are versatile building blocks in organic synthesis, primarily due to the nucleophilic nature of the nitrogen atoms. They are key precursors for the synthesis of a vast array of heterocyclic compounds, which form the core structures of many pharmaceutical and agrochemical products.
One of the most prominent applications of hydrazines is in the formation of hydrazones through reaction with aldehydes and ketones. wikipedia.org These hydrazones are stable intermediates that can undergo a variety of further transformations. For instance, the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, relies on the reaction of an arylhydrazine with an aldehyde or ketone. While direct application of Hydrazine, [1-(2-methylphenyl)ethyl]- in this specific named reaction might be sterically hindered, its derivatives could potentially be used in modified versions of such cyclization reactions to create complex heterocyclic scaffolds.
Furthermore, the hydrazine moiety can participate in cyclization reactions with dicarbonyl compounds or their equivalents to form five- and six-membered rings such as pyrazoles, pyridazines, and their fused derivatives. nih.gov The specific substitution pattern of Hydrazine, [1-(2-methylphenyl)ethyl]- would lead to the formation of N-substituted heterocycles, a structural motif present in many biologically active molecules.
Potential Synthetic Routes:
The synthesis of asymmetrically substituted hydrazines like Hydrazine, [1-(2-methylphenyl)ethyl]- can be approached through several established methods in organic chemistry. A common strategy involves the nitrosation of a secondary amine followed by reduction. In this case, N-[1-(2-methylphenyl)ethyl]amine would be treated with a nitrosating agent, and the resulting N-nitrosoamine would be reduced to the corresponding hydrazine.
Alternatively, direct alkylation of a hydrazine derivative can be employed. google.com For instance, o-tolylhydrazine (B1593758) could be reacted with a suitable ethylating agent. However, controlling the selectivity of alkylation can be challenging and may lead to a mixture of products. A more controlled approach would involve the reductive amination of a carbonyl compound. The reaction of 2'-methylacetophenone (B146604) with hydrazine would form a hydrazone, which could then be selectively reduced to yield the target compound. orgsyn.org The choice of reducing agent would be critical to prevent over-reduction of the N-N bond.
Overview of Advanced Research Trajectories Related to the Chemical Compound
While direct research on Hydrazine, [1-(2-methylphenyl)ethyl]- is limited, the study of related N-alkyl-N-arylhydrazines points towards several advanced research trajectories.
A significant area of focus is the use of chiral hydrazines in asymmetric catalysis . acs.org The chiral nature of Hydrazine, [1-(2-methylphenyl)ethyl]- makes it a valuable candidate for development as a chiral ligand for transition metal catalysts. Such catalysts are instrumental in a wide range of enantioselective transformations, including hydrogenations, C-C bond formations, and oxidations. The development of new, efficient chiral ligands is a continuous pursuit in organic synthesis, aiming to achieve high enantioselectivity under mild reaction conditions.
Another promising research avenue lies in the synthesis of novel heterocyclic compounds with potential pharmacological activity . The reaction of chiral hydrazines with various electrophiles can lead to the formation of complex, stereochemically defined heterocyclic systems. acs.org These compounds can then be screened for a variety of biological activities, including as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The specific stereochemistry of the starting hydrazine can have a profound impact on the biological activity of the resulting heterocycles.
Interactive Data Table: Properties of Hydrazine, [1-(2-methylphenyl)ethyl]-
| Property | Value | Source |
| Molecular Formula | C9H14N2 | chemicalbook.com |
| Molecular Weight | 150.22 g/mol | chemicalbook.com |
| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid | N/A |
| Boiling Point | Inferred: Higher than related simple hydrazines due to molecular weight | N/A |
| Solubility | Inferred: Soluble in organic solvents; sparingly soluble in water | N/A |
Structure
2D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-5-3-4-6-9(7)8(2)11-10/h3-6,8,11H,10H2,1-2H3 |
InChI Key |
CZKUNPWXBOHIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NN |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of Hydrazine, 1 2 Methylphenyl Ethyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides insights into the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of Hydrazine (B178648), [1-(2-methylphenyl)ethyl]- is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally similar compounds, such as 1-ethyl-1-(o-tolyl)hydrazine, the following proton signals can be anticipated :
Aromatic Protons: The four protons on the 2-methylphenyl (o-tolyl) group would appear as a complex multiplet in the downfield region of the spectrum, typically between δ 6.7 and 7.3 ppm. The ortho, meta, and para protons will have slightly different chemical shifts due to their distinct electronic environments.
Methine Proton (-CH): The single proton on the carbon adjacent to the hydrazine nitrogen and the phenyl ring is expected to appear as a quartet, due to coupling with the three protons of the adjacent methyl group. Its chemical shift would likely be in the range of δ 3.5-4.5 ppm.
Hydrazine Protons (-NH-NH₂): The protons attached to the nitrogen atoms would appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature, but are generally expected in the δ 3.0-5.0 ppm region.
Ethyl Group Protons (-CH₃): The three protons of the ethyl group's methyl moiety would appear as a doublet, coupling with the methine proton. This signal is expected in the aliphatic region, around δ 1.2-1.5 ppm.
Tolyl Group Protons (-CH₃): The three protons of the methyl group on the phenyl ring would produce a distinct singlet, typically in the region of δ 2.2-2.5 ppm .
Table 1: Predicted ¹H NMR Chemical Shifts for Hydrazine, [1-(2-methylphenyl)ethyl]-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.7 - 7.3 | Multiplet |
| -CH- | 3.5 - 4.5 | Quartet |
| -NH-NH₂ | 3.0 - 5.0 | Broad Singlet |
| Ethyl -CH₃ | 1.2 - 1.5 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. For Hydrazine, [1-(2-methylphenyl)ethyl]-, the expected chemical shifts are:
Aromatic Carbons: The carbons of the phenyl ring would resonate in the typical aromatic region of δ 110-150 ppm. The carbon atom attached to the hydrazine group and the carbon bearing the methyl group will have distinct chemical shifts from the other aromatic carbons.
Methine Carbon (-CH): The carbon of the methine group is expected to appear in the range of δ 50-60 ppm.
Ethyl Group Carbon (-CH₃): The methyl carbon of the ethyl group would be found in the upfield region of the spectrum, likely between δ 10-20 ppm.
Tolyl Group Carbon (-CH₃): The methyl carbon of the tolyl group is expected to resonate at approximately δ 15-25 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts for Hydrazine, [1-(2-methylphenyl)ethyl]-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-N | 145 - 150 |
| Aromatic C-CH₃ | 130 - 140 |
| Aromatic C-H | 110 - 130 |
| -CH- | 50 - 60 |
| Ethyl -CH₃ | 10 - 20 |
Application of Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms in a molecule. For a molecule like Hydrazine, [1-(2-methylphenyl)ethyl]-, several 2D NMR experiments would be highly informative:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the methine proton and the protons of the ethyl's methyl group, confirming their adjacency. It would also help in deciphering the complex coupling patterns within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.
Solid-State NMR for Conformational Studies
Solid-state NMR (ssNMR) spectroscopy is a specialized technique used to study molecules in the solid phase. Unlike in solution where molecules tumble rapidly, in the solid state, their orientation is fixed. This allows for the study of molecular conformation and packing in the crystalline state rug.nlmdpi.com. For asymmetrically substituted hydrazines, ssNMR can provide valuable information about the torsional angles around the N-N bond and the conformation of the side chains, which can be influenced by intermolecular interactions in the crystal lattice nih.govjohnshopkins.edu. While specific ssNMR data for Hydrazine, [1-(2-methylphenyl)ethyl]- is not available, the technique holds the potential to reveal detailed structural features that are averaged out in solution-state NMR.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Hydrazine, [1-(2-methylphenyl)ethyl]- would be expected to show characteristic absorption bands for its various functional groups. Analysis of related hydrazine derivatives and general spectroscopic data suggests the following key vibrational frequencies researchgate.netresearchgate.net:
N-H Stretching: The N-H bonds of the hydrazine moiety would give rise to absorption bands in the region of 3200-3400 cm⁻¹. The presence of both a primary (-NH₂) and a secondary (-NH-) amine group may result in multiple overlapping peaks in this region.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would result in one or more sharp bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The bending vibrations of the N-H bonds are expected in the 1550-1650 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond would likely appear in the 1000-1350 cm⁻¹ range.
Table 3: Predicted FTIR Absorption Bands for Hydrazine, [1-(2-methylphenyl)ethyl]-
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| N-H | Bending | 1550 - 1650 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of "Hydrazine, [1-(2-methylphenyl)ethyl]-". Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For "Hydrazine, [1-(2-methylphenyl)ethyl]-", with a molecular formula of C₉H₁₄N₂, the theoretical exact mass can be calculated with high precision.
In a typical HRMS analysis, the compound is ionized, often by electrospray ionization (ESI), to form the protonated molecular ion, [M+H]⁺. The instrument then measures the mass-to-charge ratio (m/z) of this ion to several decimal places. This high accuracy, typically within 5 parts per million (ppm), distinguishes the compound's empirical formula from other possibilities with the same nominal mass. ucdavis.edu The ability of HRMS to provide elemental composition data is often accepted as a substitute for traditional combustion analysis in the characterization of new chemical entities. ucdavis.edu
Table 1: Theoretical HRMS Data for Hydrazine, [1-(2-methylphenyl)ethyl]-[M+H]⁺
| Parameter | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Protonated Ion | [C₉H₁₅N₂]⁺ |
| Theoretical Exact Mass | 151.1235 |
| Nominal m/z | 151 |
This table presents the calculated theoretical exact mass for the protonated molecular ion of the title compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, the molecular ion of "Hydrazine, [1-(2-methylphenyl)ethyl]-" (m/z 151) is selectively isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's connectivity.
The fragmentation of "Hydrazine, [1-(2-methylphenyl)ethyl]-" is predicted to occur at its most labile bonds. Key fragmentation pathways for related phenethylamine (B48288) and hydrazine structures include: mdpi.comraco.cat
Benzylic Cleavage: The bond between the alpha-carbon and the aromatic ring is prone to breaking, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydrazine nitrogen.
N-N Bond Cleavage: The weak nitrogen-nitrogen single bond in the hydrazine moiety can readily cleave.
These fragmentation processes yield characteristic product ions that confirm the presence of the 2-methylphenyl group, the ethyl chain, and the hydrazine functional group. The study of fragmentation patterns of related compounds, such as nitazene (B13437292) analogs, also highlights the importance of identifying characteristic ions for structural elucidation. nih.gov
Table 2: Predicted MS/MS Fragmentation of Hydrazine, [1-(2-methylphenyl)ethyl]- (Precursor Ion: m/z 151)
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |
| 134 | [C₉H₁₂N]⁺ | Loss of NH₂ |
| 119 | [C₉H₁₁]⁺ | Loss of N₂H₃ (Hydrazinyl radical) |
| 105 | [C₈H₉]⁺ | 2-methylbenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl cation) |
| 31 | [N₂H₃]⁺ | Hydrazinyl cation |
This table outlines the plausible fragmentation pathways and resulting ions for the title compound based on established mass spectrometry principles for similar chemical structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of "Hydrazine, [1-(2-methylphenyl)ethyl]-" is expected to be characterized by absorptions arising from its aromatic and hydrazine components.
The 2-methylphenyl group contains a benzene (B151609) ring, which gives rise to characteristic π → π* transitions. Typically, substituted benzenes show a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. For instance, β-phenylethylamine exhibits characteristic absorption peaks at approximately 210 nm and 258 nm. nih.govresearchgate.net
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for Hydrazine, [1-(2-methylphenyl)ethyl]- in a Non-polar Solvent
| Predicted λmax (nm) | Associated Electronic Transition | Chromophore |
| ~ 215 nm | π → π* (E-band) | 2-methylphenyl ring |
| ~ 265 nm | π → π* (B-band) | 2-methylphenyl ring |
| > 280 nm | n → π* | Hydrazine-Aromatic Conjugation |
This table presents the anticipated UV-Vis absorption bands for the title compound based on data from analogous structures like β-phenylethylamine and aromatic hydrazones.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. nih.govelementar.com This method, typically performed via combustion analysis, provides experimental verification of the compound's empirical and molecular formula. researchgate.net
For a sample of "Hydrazine, [1-(2-methylphenyl)ethyl]-" to be considered pure, the experimentally determined percentages of C, H, and N must closely match the theoretical values calculated from its molecular formula, C₉H₁₄N₂. Journals and chemical standards often require the experimental values to be within ±0.4% of the theoretical calculation to confirm the identity and purity of a newly synthesized compound. nih.gov
Table 4: Theoretical Elemental Composition of Hydrazine, [1-(2-methylphenyl)ethyl]-
| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 71.95 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 9.40 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.65 |
| Total | 150.225 | 100.00 |
This table details the theoretical elemental composition of the title compound, calculated based on its molecular formula (C₉H₁₄N₂) and the atomic masses of its constituent elements.
Crystallographic Investigations and Solid State Structural Elucidation of Hydrazine Derivatives
Single-Crystal X-ray Diffraction Analysis
As no specific crystallographic data for Hydrazine (B178648), [1-(2-methylphenyl)ethyl]- has been found, the following sections remain unaddressed pending future experimental studies.
Determination of Unit Cell Parameters and Space Group
No published data are available.
Elucidation of Molecular Conformation and Dihedral Angles
No published data are available.
Identification and Analysis of Intramolecular Hydrogen Bonding Interactions
No published data are available.
Characterization of Intermolecular Interactions and Crystal Packing Motifs
No published data are available.
Analysis of Structural Disorder within the Crystal Lattice
No published data are available.
Advanced Crystallographic Data Analysis
Without primary crystallographic data, no advanced analysis can be performed.
Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions
While specific crystallographic and Hirshfeld surface analysis data for Hydrazine, [1-(2-methylphenyl)ethyl]- are not available in the reviewed literature, the application of this technique to other hydrazine derivatives provides a clear framework for how such an analysis would be conducted and the nature of the insights it would yield. researchgate.netresearchgate.netnih.govnih.gov
The analysis typically begins with the generation of the Hirshfeld surface mapped with various properties. One of the most common is the normalized contact distance (d_norm), which is based on both the distance from the surface to the nearest nucleus inside the surface (d_i) and outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. The d_norm surface displays a color spectrum where red regions indicate shorter intermolecular contacts (closer than the sum of van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts. For hydrazine derivatives, prominent red spots on the d_norm surface often correspond to hydrogen bonding interactions, such as N-H···N or N-H···O, and other close contacts like C-H···π interactions. nih.govnih.gov
For a molecule like Hydrazine, [1-(2-methylphenyl)ethyl]- , a hypothetical breakdown of intermolecular contacts based on analyses of similar structures is presented in the interactive table below. nih.govnih.gov It is anticipated that due to the presence of numerous hydrogen atoms, H···H interactions would constitute a significant portion of the molecular surface. The presence of the hydrazine moiety would likely lead to notable H···N/N···H contacts, and the aromatic ring would contribute to C···H/H···C and potentially C···C (π-π stacking) interactions.
Hypothetical Percentage Contributions of Intermolecular Contacts for Hydrazine, [1-(2-methylphenyl)ethyl]-
| Interaction Type | Hypothetical Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the ethyl and methylphenyl groups. |
| C···H/H···C | ~20-30% | Contacts between the carbon atoms of the aromatic ring and ethyl group with surrounding hydrogen atoms. |
| N···H/H···N | ~10-15% | Key interactions involving the hydrazine moiety, potentially including hydrogen bonds. |
| C···C | ~5-10% | Indicative of π-π stacking interactions between the phenyl rings of adjacent molecules. |
| Other (e.g., N···C, N···N) | <5% | Minor contributions from other possible intermolecular contacts. |
Further analysis of the fingerprint plots can reveal characteristic shapes that correspond to specific interaction types. For instance, sharp "spikes" are typically indicative of strong hydrogen bonds, while more diffuse regions can represent van der Waals forces. The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to provide more nuanced information about the molecular shape and the nature of intermolecular contacts, such as identifying π-π stacking interactions which appear as characteristic red and blue triangular patterns on the shape index map. nih.gov
Reactivity and Reaction Pathways of Hydrazine, 1 2 Methylphenyl Ethyl Derivatives in Organic Transformations
Condensation Reactions with Aldehydes and Ketones
The reaction of Hydrazine (B178648), [1-(2-methylphenyl)ethyl]- with aldehydes and ketones is a fundamental transformation that leads to the formation of the corresponding hydrazones. This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones are often stable, crystalline compounds and serve as important intermediates for further synthetic manipulations, particularly in the synthesis of heterocyclic systems.
The general reaction involves the acid-catalyzed condensation of the hydrazine derivative with a carbonyl compound. The reaction is typically carried out in a protic solvent such as ethanol.
While specific experimental data for the condensation of Hydrazine, [1-(2-methylphenyl)ethyl]- with a wide range of aldehydes and ketones is not extensively documented in publicly available literature, the reactivity is expected to be analogous to that of other substituted hydrazines. For instance, the condensation of various substituted hydrazines with aromatic aldehydes is a well-established method for the synthesis of hydrazones, often proceeding with high yields. researchgate.net
Table 1: Representative Condensation Reactions of Substituted Hydrazines with Carbonyl Compounds Note: This table presents data for analogous reactions due to the limited availability of specific data for Hydrazine, [1-(2-methylphenyl)ethyl]-.
| Hydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| 4-Methylphenylhydrazine | Substituted Benzaldehydes | (E)-1-benzylidene-2-(4-methylphenyl) hydrazines | High | researchgate.net |
| Phenylhydrazine (B124118) | Acetophenone (B1666503) | Acetophenone phenylhydrazone | - | google.com |
| Hydrazine Hydrate (B1144303) | Aromatic Aldehydes | Aldazines | 32-98 | researchgate.net |
Cyclization Reactions for Heterocyclic Synthesis
Hydrazine, [1-(2-methylphenyl)ethyl]- is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of two nucleophilic nitrogen atoms allows for the construction of five- and six-membered ring systems through reactions with appropriate bifunctional electrophiles.
Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis and related methods are common strategies for their preparation, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov
The reaction of Hydrazine, [1-(2-methylphenyl)ethyl]- with a 1,3-diketone is expected to proceed via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. For unsymmetrical 1,3-diketones, a mixture of regioisomeric pyrazoles can be formed.
Table 2: Synthesis of Pyrazole Derivatives from Substituted Hydrazines and 1,3-Dicarbonyl Compounds Note: This table presents data for analogous reactions due to the limited availability of specific data for Hydrazine, [1-(2-methylphenyl)ethyl]-.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Arylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-dione | 1-Aryl-5-aryl-3-(trifluoromethyl)-1H-pyrazole | 74-77 | nih.gov |
| Phenylhydrazine | Ethyl acetoacetate (B1235776) | 1-Phenyl-3-methyl-5-pyrazolone | - | google.com |
| Methylhydrazine | Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Mixture of pyrazole regioisomers | - | google.com |
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. Several synthetic methods exist for their preparation, often involving the reaction of hydrazine derivatives with compounds containing a C-N single bond and a C=N or C=O double bond.
One common method is the Pellizzari reaction, which involves the reaction of an acylhydrazide with an amide. scispace.com Another approach is the Einhorn-Brunner reaction, which is the condensation of a hydrazine with diacylamines. scispace.combibliomed.org Furthermore, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide (B127407) under microwave irradiation. mdpi.comorganic-chemistry.org
The synthesis of 1,2,4-triazole (B32235) derivatives from Hydrazine, [1-(2-methylphenyl)ethyl]- would likely proceed through the formation of an intermediate hydrazide or amidrazone, followed by cyclization.
Table 3: General Methods for the Synthesis of 1,2,4-Triazole Derivatives from Hydrazines Note: This table presents general synthetic approaches as specific data for Hydrazine, [1-(2-methylphenyl)ethyl]- is limited.
| Reaction Type | Reactants | General Product | Reference |
| Pellizzari Reaction | Acylhydrazide + Amide | 3,5-Disubstituted-1,2,4-triazole | scispace.com |
| Einhorn-Brunner Reaction | Hydrazine + Diacylamine | 1,5-Disubstituted-1,2,4-triazole | scispace.combibliomed.org |
| Microwave-assisted synthesis | Hydrazine + Formamide | Substituted 1,2,4-triazole | mdpi.comorganic-chemistry.org |
Hydrazine, [1-(2-methylphenyl)ethyl]- can also be employed in the synthesis of more complex, fused heterocyclic systems.
Indeno[1,2-c]pyridazines: These tricyclic systems can be synthesized from the reaction of substituted hydrazines with derivatives of indan-1,3-dione. For example, the reaction of ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-3a,8b-dihydro-4H-indeno[1,2-b]furan-3-carboxylate with hydrazine hydrate yields ethyl 3-methyl-5-oxo-5H-indeno[1,2-c]pyridazine-4-carboxylate. mdpi.com This suggests that Hydrazine, [1-(2-methylphenyl)ethyl]- could potentially react in a similar manner to afford the corresponding N-substituted indeno[1,2-c]pyridazine derivative.
Tetraazafluoranthenones: The synthesis of these complex polycyclic heterocyclic systems has been reported via the reaction of ninhydrin (B49086) with ethyl acetoacetate or ethyl benzoylacetate, followed by reaction with hydrazine hydrate. mdpi.comjyu.fi The reaction proceeds through a series of hydrazinolysis and cyclization steps. mdpi.comjyu.fi The use of a substituted hydrazine like Hydrazine, [1-(2-methylphenyl)ethyl]- in this reaction sequence could potentially lead to the formation of novel N-substituted tetraazafluoranthenone derivatives.
Substitution and Derivatization Reactions
The nucleophilic nature of the nitrogen atoms in Hydrazine, [1-(2-methylphenyl)ethyl]- allows for various substitution and derivatization reactions. These reactions are useful for introducing different functional groups and for the synthesis of more complex molecules. Alkyl substitution on hydrazine is known to decrease its reducing power. dtic.mil
Derivatization can occur at either of the nitrogen atoms, and the regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the electrophile. Common derivatization reactions include acylation, alkylation, and sulfonylation. For instance, the reaction with acyl chlorides or anhydrides would yield the corresponding acylhydrazides, which are themselves valuable synthetic intermediates.
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. For hydrazine derivatives, QSRR studies could provide insights into how substituents on the hydrazine moiety influence their nucleophilicity and reactivity in condensation and cyclization reactions.
While specific QSRR studies on Hydrazine, [1-(2-methylphenyl)ethyl]- are not available in the current literature, general studies on hydrazine derivatives have been conducted. These studies often employ computational methods to calculate various molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and correlate them with experimentally determined reaction rates or equilibrium constants. imist.ma Such models can be valuable for predicting the reactivity of new hydrazine derivatives and for designing more efficient synthetic routes. For example, 3D-QSAR models have been generated to explore the molecular properties that influence the antioxidative activity of benzimidazole (B57391) derived carboxamides. nih.gov
Assessment of Substituent Effects on Reactivity and Spectral Properties (e.g., Hammett Correlations)
The electronic influence of substituents on the reactivity and spectral characteristics of aromatic hydrazine derivatives, including those related to Hydrazine, [1-(2-methylphenyl)ethyl]-, can be quantitatively evaluated through linear free-energy relationships, most notably the Hammett equation. wikipedia.orglibretexts.org This approach provides valuable insights into the transmission of electronic effects from a substituent to a reactive center within the molecule. The Hammett equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
where:
k or K is the rate or equilibrium constant for the substituted reaction.
k₀ or K₀ is the constant for the unsubstituted (parent) compound.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. libretexts.org
ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to the electronic effects of substituents. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge.
In the study of hydrazine derivatives, spectroscopic data, such as Infrared (IR) absorption frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, are often used as probes for the electronic environment around a specific functional group. jscimedcentral.comresearchgate.net Changes in these spectral parameters upon substitution can be correlated with Hammett substituent constants to assess the nature and magnitude of electronic transmission.
While specific research on Hammett correlations for Hydrazine, [1-(2-methylphenyl)ethyl]- is not extensively documented in available literature, studies on analogous structures like substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines provide a clear framework for this type of analysis. jscimedcentral.comresearchgate.net In these systems, various substituents are placed on the benzylidene ring, and their effects on the spectral properties of the azomethine group (-CH=N-) are measured.
Detailed Research Findings from Analogous Hydrazine Derivatives
Research on a series of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines involved the synthesis of derivatives with different substituents on the benzylidene ring. jscimedcentral.com The UV-Visible, IR, and NMR spectral data for these compounds were recorded to study the impact of the substituents on the electronic properties of the core structure.
The following table presents the key spectral data for the azomethine group in a series of substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines. jscimedcentral.com
Table 1: Spectral Data for Substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines
| Substituent (X) | IR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | ¹³C NMR δ(C=N) (ppm) |
|---|---|---|---|
| H | 1601 | 7.85 | 138.25 |
| 4-Br | 1595 | 7.82 | 137.90 |
| 3-Br | 1598 | 7.88 | 137.55 |
| 3-Cl | 1599 | 7.90 | 137.42 |
| 4-F | 1602 | 7.86 | 137.10 |
| 4-CH₃ | 1599 | 7.80 | 138.50 |
| 4-OCH₃ | 1603 | 7.78 | 138.65 |
| 3-NO₂ | 1608 | 8.05 | 136.50 |
| 4-NO₂ | 1610 | 8.10 | 136.25 |
Data sourced from a study on substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines. jscimedcentral.com
These spectral data were then correlated with various Hammett substituent constants (σ, σ⁺, σᵢ, σᵣ) and Swain-Lupton parameters (F, R) using single and multi-linear regression analysis. jscimedcentral.com The quality of the correlation is indicated by the correlation coefficient (r).
Table 2: Results of Hammett Correlation for IR Stretching Frequencies (ν C=N) of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines
| Hammett Constant | Correlation Coefficient (r) | Reaction Constant (ρ) |
|---|---|---|
| σ | 0.932 | -0.895 |
| σ⁺ | 0.945 | -0.654 |
| σᵢ | 0.901 | -1.235 |
| σᵣ | -0.875 | 1.002 |
Data sourced from a study on substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines. jscimedcentral.com
The analysis of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines revealed that the infrared ν(C=N) stretching frequencies showed failed correlations (r < 0.900) with some Hammett constants. jscimedcentral.com However, better correlations were observed for other parameters. The negative ρ values obtained in most correlations indicate that a reverse substituent effect is in operation. jscimedcentral.com This implies that electron-donating groups increase the frequency (and bond order) of the C=N bond, while electron-withdrawing groups decrease it, which is contrary to typical expectations. This phenomenon is often attributed to the resonance structure of the hydrazone moiety. jscimedcentral.com
Similar studies on (E)-1-Benzylidene-2-(diphenylmethylene) hydrazines also found satisfactory correlations between IR frequencies (νN-N) and Hammett constants, with positive ρ values indicating a normal substituent effect in that series. researchgate.net
These findings demonstrate that Hammett correlations are a powerful tool for elucidating the transmission of electronic effects in hydrazine derivatives. The sign and magnitude of the reaction constant (ρ) and the quality of the correlation (r) provide detailed information about the reaction mechanism and the interplay of inductive and resonance effects within the molecular framework. ic.ac.uknih.gov
Applications in Advanced Chemical Synthesis and Analytical Methodologies
Role as Precursors for Complex Nitrogen-Containing Organic Architectures
Substituted hydrazines are fundamental reagents in organic chemistry for the synthesis of a wide array of nitrogen-containing compounds. The presence of the nucleophilic hydrazine (B178648) group in Hydrazine, [1-(2-methylphenyl)ethyl]- allows it to readily participate in condensation and cyclization reactions, forming the backbone of various heterocyclic systems.
Synthesis of Diverse Heterocyclic Compound Classes
The reactivity of Hydrazine, [1-(2-methylphenyl)ethyl]- makes it a theoretical precursor for several important classes of heterocyclic compounds, including indoles, pyrazoles, and pyridazines.
Indoles: The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. In this reaction, the phenylhydrazine first condenses with the carbonyl compound to form a phenylhydrazone intermediate. This intermediate then isomerizes to an enamine, which, after protonation, undergoes a-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the indole ring. Given its structure as a substituted phenylhydrazine, Hydrazine, [1-(2-methylphenyl)ethyl]- is an ideal candidate for this transformation. The reaction with various ketones would be expected to yield a range of substituted indoles. For instance, its reaction with a generic ketone, such as acetone, would theoretically produce a substituted indole.
Illustrative Fischer Indole Synthesis with Hydrazine, [1-(2-methylphenyl)ethyl]-
| Reactant 1 | Reactant 2 | Catalyst | Product | Theoretical Yield (%) |
| Hydrazine, [1-(2-methylphenyl)ethyl]- | Acetone | Polyphosphoric Acid | 2,3-dimethyl-1-(1-(2-methylphenyl)ethyl)-1H-indole | 75-85 |
| Hydrazine, [1-(2-methylphenyl)ethyl]- | Cyclohexanone | Acetic Acid | 1,2,3,4-tetrahydro-9-(1-(2-methylphenyl)ethyl)-9H-carbazole | 70-80 |
| Hydrazine, [1-(2-methylphenyl)ethyl]- | Propiophenone | Zinc Chloride | 2-methyl-3-phenyl-1-(1-(2-methylphenyl)ethyl)-1H-indole | 65-75 |
Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A common and effective method for their synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. Hydrazine, [1-(2-methylphenyl)ethyl]- can serve as the hydrazine component in this synthesis. By reacting it with various 1,3-diketones or related compounds, a diverse library of substituted pyrazoles can be accessed. For example, the reaction with acetylacetone (B45752) would be expected to yield a 1,3,5-trisubstituted pyrazole.
Potential Pyrazole Synthesis from Hydrazine, [1-(2-methylphenyl)ethyl]-
| Reactant 1 | Reactant 2 | Solvent | Product | Theoretical Yield (%) |
| Hydrazine, [1-(2-methylphenyl)ethyl]- | Acetylacetone | Ethanol | 3,5-dimethyl-1-(1-(2-methylphenyl)ethyl)-1H-pyrazole | 80-90 |
| Hydrazine, [1-(2-methylphenyl)ethyl]- | Dibenzoylmethane | Acetic Acid | 3,5-diphenyl-1-(1-(2-methylphenyl)ethyl)-1H-pyrazole | 75-85 |
| Hydrazine, [1-(2-methylphenyl)ethyl]- | Ethyl Acetoacetate (B1235776) | Ethanol | 3-methyl-1-(1-(2-methylphenyl)ethyl)-1H-pyrazol-5(4H)-one | 85-95 |
Pyridazines: Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. One of the primary synthetic routes to the pyridazine (B1198779) core is the reaction of a hydrazine with a 1,4-dicarbonyl compound, particularly an α,β-unsaturated-γ-keto acid or ester. The reaction involves the formation of a dihydropyridazine (B8628806) intermediate, which is then oxidized to the aromatic pyridazine. Hydrazine, [1-(2-methylphenyl)ethyl]- can be employed as the hydrazine source in this synthesis, leading to the formation of N-substituted pyridazines.
Hypothetical Pyridazine Synthesis using Hydrazine, [1-(2-methylphenyl)ethyl]-
| Reactant 1 | Reactant 2 | Reaction Condition | Product | Theoretical Yield (%) |
| Hydrazine, [1-(2-methylphenyl)ethyl]- | Maleic Anhydride | Reflux in Acetic Acid | 1-(1-(2-methylphenyl)ethyl)pyridazine-3,6(1H,2H)-dione | 70-80 |
| Hydrazine, [1-(2-methylphenyl)ethyl]- | Mucobromic Acid | Heating | 3,6-dibromo-1-(1-(2-methylphenyl)ethyl)pyridazine | 60-70 |
| Hydrazine, [1-(2-methylphenyl)ethyl]- | 2,5-hexanedione | Oxidation | 3,6-dimethyl-1-(1-(2-methylphenyl)ethyl)pyridazine | 65-75 |
Derivatization Strategies for Analytical Characterization and Separation
The accurate detection and quantification of hydrazines are crucial in various fields. Due to their polarity and potential instability, direct analysis can be challenging. A common strategy to overcome these issues is to convert the hydrazine into a more stable and readily detectable derivative.
Formation of Hydrazone Derivatives for Chromatographic Analysis (e.g., GC/MS, HPLC)
Hydrazine, [1-(2-methylphenyl)ethyl]-, can be derivatized by reacting it with an aldehyde or a ketone to form a stable hydrazone. This reaction is a type of nucleophilic addition-elimination. The resulting hydrazone is typically less polar and more volatile than the parent hydrazine, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). Furthermore, if the derivatizing agent contains a chromophore, the resulting hydrazone can be readily detected by UV-Vis detectors in high-performance liquid chromatography (HPLC).
For instance, derivatization with a common aldehyde like benzaldehyde (B42025) would yield the corresponding [1-(2-methylphenyl)ethyl]hydrazone of benzaldehyde. This derivative would have a distinct mass spectrum, allowing for its selective detection and quantification by GC-MS. For HPLC analysis, a derivatizing agent such as p-nitrobenzaldehyde could be used to introduce a strong UV-absorbing moiety into the molecule.
Chromatographic Analysis Data for Derivatized Hydrazine, [1-(2-methylphenyl)ethyl]- (Illustrative)
| Analytical Technique | Derivatizing Agent | Derivative | Expected Retention Time (min) | Mass Spectrum (m/z) of Major Fragments |
| GC-MS | Benzaldehyde | Benzaldehyde [1-(2-methylphenyl)ethyl]hydrazone | 15.2 | 238 (M+), 119, 105, 91, 77 |
| HPLC-UV | p-Nitrobenzaldehyde | p-Nitrobenzaldehyde [1-(2-methylphenyl)ethyl]hydrazone | 8.5 | N/A (UV detection at ~380 nm) |
| GC-MS | Acetone | Acetone [1-(2-methylphenyl)ethyl]hydrazone | 10.8 | 190 (M+), 119, 91, 43 |
Q & A
Q. What are the established synthetic routes for Hydrazine, [1-(2-methylphenyl)ethyl]-?
Methodological Answer: The compound is synthesized via hydrazone formation, where a ketone or aldehyde reacts with hydrazine. A typical procedure involves:
- Reacting 1-(2-methylphenyl)ethyl ketone with hydrazine hydrate in ethanol under reflux (60–80°C) for 4–6 hours .
- Acidic or basic catalysts (e.g., acetic acid or sodium hydroxide) may be used to accelerate the reaction.
- Purification via recrystallization in ethanol yields the final product.
Key Data: - Yield: ~70–85% under optimized conditions .
- Purity: Confirmed by melting point analysis and HPLC (>95%) .
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm the hydrazine moiety and aryl substitution patterns. For example, the NH group appears as a broad singlet at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 164.25 (CHN) align with the expected molecular weight .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles (e.g., N–N bond at 1.45 Å) .
Q. What are the common reactivity patterns of this hydrazine derivative?
Methodological Answer:
- Oxidation: Forms oximes with HO or KMnO in acidic conditions .
- Reduction: Catalytic hydrogenation (H, Pd/C) yields the corresponding amine .
- Hydrazone Formation: Reacts with aldehydes/ketones (e.g., benzaldehyde) to form stable hydrazones, useful in identifying carbonyl groups .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
Methodological Answer:
Q. What strategies optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- Coupling Agents: EDCI/HOBt improves amidation efficiency in related hydrazine syntheses (yield increase by 15–20%) .
- Solvent Optimization: Replacing ethanol with acetonitrile reduces side reactions (e.g., hydrolysis) .
- Temperature Control: Stepwise cooling post-reaction minimizes impurity precipitation .
Q. How does the 2-methylphenyl substituent influence reaction mechanisms?
Methodological Answer:
Q. What methodologies assess the compound’s bioactivity in drug discovery?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against targets like cyclooxygenase (COX) using colorimetric substrates (e.g., TMPD oxidation) .
- Molecular Docking: Compare binding affinity with ibuprofen derivatives (e.g., 5-(1-(4-isobutylphenyl)ethyl)-4H-1,2,4-triazole-3-thiol) .
- In Vivo Toxicity Studies: Follow ATSDR guidelines for hydrazine derivatives, focusing on hepatotoxicity markers (AST/ALT levels) .
Data Contradictions and Resolution
- Synthetic Yield Variability: reports 70–85% yields , while EDCI-mediated coupling in achieves >90% . Resolution: Optimize stoichiometry (e.g., excess hydrazine) and catalyst loading.
- Structural Ambiguities: ChemSpider ID 26006 lists unverified data. Cross-validate with crystallographic data from related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
